molecular formula C16H15FN6O2S B2657346 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide CAS No. 863460-63-3

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2657346
CAS No.: 863460-63-3
M. Wt: 374.39
InChI Key: FSIFJWLEOJOTCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, hydrazonyl bromides reacted with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . These compounds then reacted with formamide, formic acid, and triethyl orthoformate to give the pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-d]pyrimidin-4(3H)one, and 5-ethoxymethylene-aminopyrazole-4-carbonitrile derivatives . Further reactions with benzhydrazide and hydrazine hydrate afforded pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H15FN6O2S. Unfortunately, no further details about the molecular structure are available from the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions involve the use of hydrazonyl bromides, active methylene compounds, formamide, formic acid, triethyl orthoformate, benzhydrazide, and hydrazine hydrate .

Scientific Research Applications

Design and Synthesis for ALS Inhibition

One area of research involves the design and synthesis of novel ALS (Acetolactate Synthase) inhibitors, where triazolopyrimidinesulfonamide compounds, including variants similar to the subject compound, have been synthesized. These compounds have shown promising herbicidal activities against a range of species, indicating the potential for agricultural applications (Ren et al., 2000).

Antimicrobial Applications

Another significant application is in the development of antimicrobial agents. For instance, derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one have been synthesized and evaluated for their antimicrobial activities, showcasing excellent activity against a range of microorganisms except for specific strains (Farghaly & Hassaneen, 2013).

Herbicidal Activity

Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including structures similar to the compound , have demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential for agricultural chemical development (Moran, 2003).

Antioxidant and Biological Activity

The compound has also been explored for its antioxidant and biological activities. A study synthesized a series of triazolopyrimidines and evaluated them for antimicrobial and antioxidant activities, highlighting the compound's versatility in drug design and potential therapeutic applications (Gilava et al., 2020).

Anticancer Properties

Furthermore, new derivatives of triazolopyrimidines have been synthesized and evaluated for their anticancer activities. These studies indicate the compound's potential role in cancer therapy, with specific derivatives showing promising results against various cancer cell lines (Bakavoli et al., 2010).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2S/c1-9(24)13(16(25)22(2)3)26-15-12-14(18-8-19-15)23(21-20-12)11-6-4-10(17)5-7-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIFJWLEOJOTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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